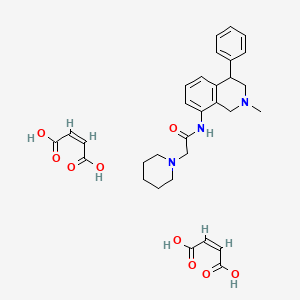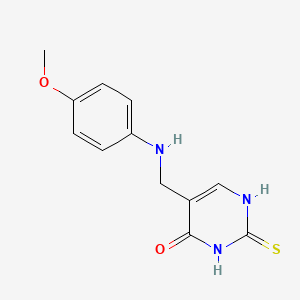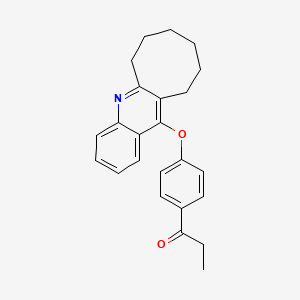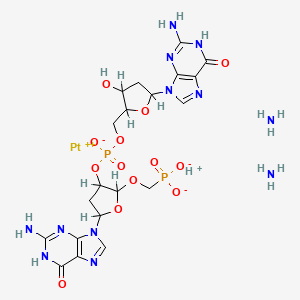
2,5-Dimethoxy-4-phenylthioamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-phenylthioamphetamine is a synthetic compound belonging to the class of substituted amphetamines. It is structurally characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and a phenylthio group at the 4 position. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-phenylthioamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylthiol.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde is first converted to the corresponding nitrostyrene through a condensation reaction with nitroethane.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The amine is then subjected to a substitution reaction with phenylthiol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-phenylthioamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-phenylthioamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of substituted amphetamines and their derivatives.
Biology: The compound is used in research to understand its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not widely used in clinical settings, it is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in industry are limited, but it may be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-phenylthioamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in neuronal activity. The compound’s psychoactive effects are believed to result from its ability to modulate serotonin signaling pathways.
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-phenylthioamphetamine is part of a larger family of substituted amphetamines, including:
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor binding properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
Compared to these compounds, this compound is unique due to the presence of the phenylthio group, which may influence its pharmacological profile and receptor binding affinity.
Propiedades
Número CAS |
952006-44-9 |
|---|---|
Fórmula molecular |
C17H21NO2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-phenylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO2S/c1-12(18)9-13-10-16(20-3)17(11-15(13)19-2)21-14-7-5-4-6-8-14/h4-8,10-12H,9,18H2,1-3H3 |
Clave InChI |
CSOTVYXYZSJOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)SC2=CC=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


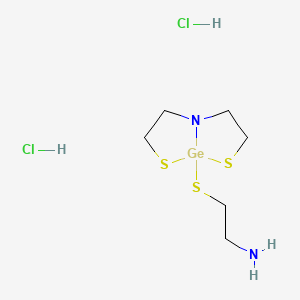
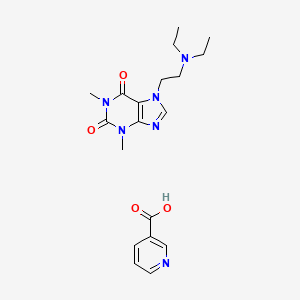
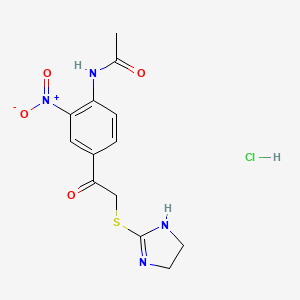
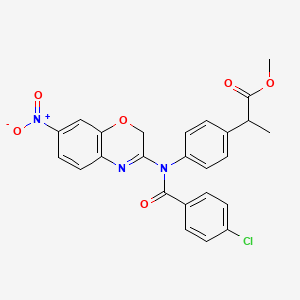
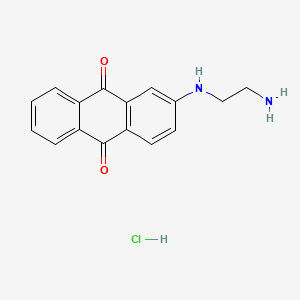


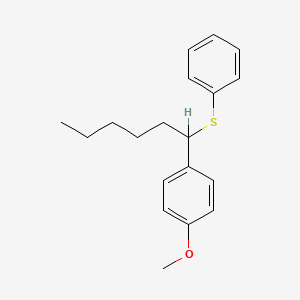
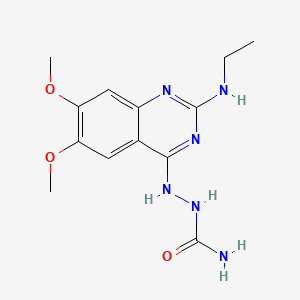
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
